molecular formula C14H22N2O B11878566 1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane

1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane

Cat. No.: B11878566
M. Wt: 234.34 g/mol
InChI Key: CFCMHELKVQNTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the 4-methoxybenzyl group and the methyl group on the diazepane ring makes this compound unique and interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane typically involves the reaction of 4-methoxybenzyl chloride with 5-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperazine: Similar structure but contains a piperazine ring instead of a diazepane ring.

    1-(4-Methoxybenzyl)-4-phenyl-1,4-diazepane: Contains an additional phenyl group on the diazepane ring.

    1-(4-Methoxybenzyl)-1,4-diazepane: Lacks the methyl group on the diazepane ring.

Uniqueness

1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane is unique due to the presence of both the 4-methoxybenzyl group and the methyl group on the diazepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyl-1,4-diazepane

InChI

InChI=1S/C14H22N2O/c1-12-7-9-16(10-8-15-12)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3

InChI Key

CFCMHELKVQNTLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.